molecular formula C20H10BrNO2S B5971607 3-bromo-5-(phenylthio)-6H-anthra[1,9-cd]isoxazol-6-one

3-bromo-5-(phenylthio)-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No. B5971607
M. Wt: 408.3 g/mol
InChI Key: PGLCXSDFIXKVKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-5-(phenylthio)-6H-anthra[1,9-cd]isoxazol-6-one is a compound that belongs to the anthraquinone family and has potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Scientific Research Applications

3-bromo-5-(phenylthio)-6H-anthra[1,9-cd]isoxazol-6-one has potential applications in scientific research. It has been studied for its anti-tumor properties, and it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use as a photosensitizer in photodynamic therapy, which is a type of cancer treatment that involves the use of light to activate a photosensitizing agent.

Mechanism of Action

The mechanism of action of 3-bromo-5-(phenylthio)-6H-anthra[1,9-cd]isoxazol-6-one is not fully understood. However, it has been suggested that this compound may act as an inhibitor of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death, which may explain the anti-tumor properties of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-5-(phenylthio)-6H-anthra[1,9-cd]isoxazol-6-one in lab experiments is its potential anti-tumor properties. This compound may be useful in studying the mechanisms of cancer cell growth and death. However, one limitation of using this compound is its potential toxicity. More research is needed to determine the safe dosage of this compound for use in lab experiments.

Future Directions

There are several future directions for research on 3-bromo-5-(phenylthio)-6H-anthra[1,9-cd]isoxazol-6-one. One direction is to further investigate its anti-tumor properties and potential use in cancer treatment. Additionally, more research is needed to understand the mechanism of action of this compound and its biochemical and physiological effects. Finally, future research could focus on developing safer and more effective derivatives of this compound for use in scientific research.
In conclusion, this compound is a compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.

Synthesis Methods

The synthesis of 3-bromo-5-(phenylthio)-6H-anthra[1,9-cd]isoxazol-6-one involves several steps. The first step is the synthesis of 3-bromoanthranilic acid, which is then converted to 3-bromoanthranilamide. The second step involves the reaction of 3-bromoanthranilamide with phenylthiourea to form 3-bromo-5-(phenylthio)anthranilamide. The final step is the cyclization of 3-bromo-5-(phenylthio)anthranilamide to form this compound.

properties

IUPAC Name

12-bromo-10-phenylsulfanyl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10BrNO2S/c21-14-10-15(25-11-6-2-1-3-7-11)16-17-18(14)22-24-20(17)13-9-5-4-8-12(13)19(16)23/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLCXSDFIXKVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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